molecular formula C15H19N3O4S B2501504 N-(5-acetamido-2-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide CAS No. 1396573-43-5

N-(5-acetamido-2-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide

Cat. No. B2501504
CAS RN: 1396573-43-5
M. Wt: 337.39
InChI Key: UPMVORLOHCFOCQ-UHFFFAOYSA-N
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Description

The compound N-(5-acetamido-2-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide is a chemically synthesized molecule that appears to be related to a class of compounds known for their potential antimicrobial properties. Although the specific compound is not directly mentioned in the provided papers, the structure suggests it is a thiazepane derivative, which is a seven-membered heterocyclic compound containing nitrogen and sulfur atoms. The presence of acetamido and methoxyphenyl groups indicates potential modifications that could impact the molecule's biological activity and physical properties.

Synthesis Analysis

The synthesis of related compounds involves the reaction of specific lactams with various reagents to introduce the desired functional groups. For example, the synthesis of (S)-N-(2-oxoazepan-3-yl)biphenyl-4-carboxamide was achieved by reacting (S)-α-amino-Δ-caprolactam with 4-phenyl-benzoyl chloride . This method could potentially be adapted to synthesize the compound by choosing appropriate starting materials and reagents that would introduce the acetamido and methoxyphenyl groups at the correct positions on the thiazepane ring.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as 1H NMR, 13C NMR, HRMS, and X-ray single-crystal diffraction . These techniques would likely reveal the precise arrangement of atoms within N-(5-acetamido-2-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide, including the stereochemistry of the molecule, which can be crucial for its biological activity.

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the functional groups present. The acetamido group could be involved in hydrogen bonding, while the methoxy group could affect the electron distribution within the molecule. The thiazepane ring itself could participate in various chemical reactions, depending on the other substituents present. The related compounds have been used to prepare polyamides, indicating that the compound might also be used as a building block for more complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are determined by their molecular structure. The crystal of a related compound was found to belong to the triclinic system, which could suggest similar crystalline properties for N-(5-acetamido-2-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide . The presence of different functional groups would affect the solubility, melting point, and stability of the compound. The antimicrobial activity of similar compounds has been evaluated, and the best activity was exhibited by a compound with MIC in the range of 10.7-21.4 µmol mL-1 × 10-2 . This suggests that the compound might also possess antimicrobial properties, which could be explored in further studies.

Scientific Research Applications

Stereochemistry and Pharmacological Profile Improvement

The stereochemistry of related compounds, such as phenylpiracetam and its methyl derivative, has shown significant pharmacological benefits. These compounds, based on the pyrrolidin-2-one pharmacophore, have demonstrated efficacy in facilitating memory processes and attenuating cognitive function impairment associated with various conditions. The research underlines the importance of enantiomerically pure compounds in improving the pharmacological profile of drugs, including those structurally similar to the specified compound (Veinberg et al., 2015).

Degradation and Environmental Impact

Advanced oxidation processes (AOPs) have been utilized to degrade acetaminophen, a compound related to the one , from aqueous media. The study provides insights into the kinetics, mechanisms, and by-products of degradation, underscoring the environmental implications of pharmaceutical compounds. The research highlights the need for effective treatment technologies to mitigate the environmental impact of such compounds (Qutob et al., 2022).

Biological Effects and Toxicology

An update on the toxicology and biological effects of acetamide, formamide, and their derivatives, closely related to the compound , emphasizes the commercial importance and the biological consequences of exposure. This comprehensive review covers various aspects of toxicology, providing a detailed understanding of the biological responses and the environmental toxicology of these materials (Kennedy, 2001).

Analgesic Mechanisms and Effects

The mechanisms and effects of acetaminophen, a compound related to the specified chemical, have been thoroughly reviewed, focusing on its analgesic action. This includes the metabolization to AM404 and its interaction with various receptors, highlighting the complex pathways through which analgesia is induced. The review also discusses the implications for pain management techniques involving acetaminophen, providing a comprehensive understanding of its analgesic mechanisms (Ohashi & Kohno, 2020).

properties

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-9(19)16-10-3-4-13(22-2)11(7-10)18-15(21)12-8-23-6-5-14(20)17-12/h3-4,7,12H,5-6,8H2,1-2H3,(H,16,19)(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMVORLOHCFOCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2CSCCC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-acetamido-2-methoxyphenyl)-5-oxo-1,4-thiazepane-3-carboxamide

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